molecular formula C8H7NO4 B092421 6-(Methoxycarbonyl)nicotinic acid CAS No. 17874-76-9

6-(Methoxycarbonyl)nicotinic acid

Cat. No.: B092421
CAS No.: 17874-76-9
M. Wt: 181.15 g/mol
InChI Key: QRSXLMSDECGEOU-UHFFFAOYSA-N
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Description

6-(Methoxycarbonyl)nicotinic acid is an organic compound with the molecular formula C8H7NO4. It is a derivative of nicotinic acid, where a methoxycarbonyl group is attached to the sixth position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxycarbonyl)nicotinic acid typically involves the esterification of nicotinic acid followed by selective functionalization. One common method is the reaction of nicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl nicotinate. This intermediate is then subjected to further reactions to introduce the methoxycarbonyl group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes followed by purification steps to ensure high purity. The reaction conditions are optimized to maximize yield and minimize by-products. Techniques such as crystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

6-(Methoxycarbonyl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

6-(Methoxycarbonyl)nicotinic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Methoxycarbonyl)nicotinic acid is unique due to the presence of the methoxycarbonyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications .

Properties

IUPAC Name

6-methoxycarbonylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-13-8(12)6-3-2-5(4-9-6)7(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSXLMSDECGEOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342194
Record name 6-(Methoxycarbonyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17874-76-9
Record name 6-(Methoxycarbonyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(methoxycarbonyl)pyridine-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of pyridine-2,5-dicarboxylic acid (8.4 g), methanol (100 ml) and concentrated sulphuric acid (1.7 ml) was heated at reflux for 2 hours, cooled and poured into water (11). The resultant precipitate was collected and recrystallised from ethanol to give the title compound as a white solid, m.p. 222-223° C.
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Synthesis routes and methods III

Procedure details

The starting material is prepared as follows: The suspension of 3,000 g at 6-carboxy-nicotinic acid in 18,000 ml of methanol and 300 ml of concentrated sulfuric acid is refluxed for 3 hours while stirring under nitrogen. The solution formed is cooled to 5°, diluted with 18,000 ml of water, the resulting suspension stirred for 1 hour at 5°, the precipitate collected and washed with 4,000 ml of water, to yield the 6-carbomethoxynicotinic acid melting at 195°-202°.
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Synthesis routes and methods IV

Procedure details

To a suspension of pyridine-2,5-dicarboxylic acid (4.2 g, 25.1 mmol) (Aldrich) in methanol (50 mL) was added concentrated sulfuric acid (1.5 g, 15.3 mmol) (Aldrich). The mixture was heated at refluxing for 2 hours. The crude was cooled down to room temperature and poured into water (250 mL). The precipitate formed was collected and washed with methanol to give pyridine-2,5-dicarboxylic acid-2-methyl ester as a grey solid. (Yield 1.5 g, 33%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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